molecular formula C9H8BrF3O3 B6302817 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene CAS No. 2158298-53-2

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B6302817
CAS No.: 2158298-53-2
M. Wt: 301.06 g/mol
InChI Key: MKMVNGNAFLOEDW-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene (CAS: Not explicitly provided; structurally confirmed via ) is a brominated aromatic compound featuring two distinct oxygen-containing substituents: a methoxymethoxy (-OCH2OCH3) group at the para position and a trifluoromethoxy (-OCF3) group at the ortho position. This combination of electron-donating (methoxymethoxy) and electron-withdrawing (trifluoromethoxy) groups creates a unique electronic profile, making it a versatile intermediate in cross-coupling reactions and pharmaceutical synthesis.

Properties

IUPAC Name

1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMVNGNAFLOEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Etherification and Halogenation

A widely cited method begins with 2,4-dihydroxybenzene (resorcinol) as the starting material. The synthesis proceeds as follows:

  • Protection of the 4-hydroxy group :
    Treatment with methoxymethyl chloride (MOMCl) in the presence of a base (e.g., sodium hydride) yields 4-(methoxymethoxy)-2-hydroxybenzene . This step ensures selective protection of the para-hydroxyl group while leaving the ortho position reactive.

  • Trifluoromethoxylation at position 2 :
    The free ortho-hydroxy group undergoes trifluoromethoxylation using silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF). This reaction typically occurs at 60–80°C over 12–24 hours, achieving moderate yields (45–60%).

  • Bromination at position 1 :
    Electrophilic bromination with bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane directs substitution to the para position relative to the methoxymethoxy group. The reaction proceeds at 0–5°C to minimize side products, yielding the target compound in 70–85% purity.

Key Challenges :

  • Competing directing effects from electron-donating (methoxymethoxy) and electron-withdrawing (trifluoromethoxy) groups necessitate precise temperature control.

  • Side reactions, such as over-bromination, are mitigated by stoichiometric Br₂ and short reaction times.

Halogenation Strategies

Direct Bromination of Pre-Functionalized Intermediates

An alternative route starts with 4-(methoxymethoxy)-2-(trifluoromethoxy)benzene , where bromine is introduced via radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN). This method avoids Lewis acids, reducing metal contamination risks.

Conditions :

  • Solvent: Carbon tetrachloride (CCl₄)

  • Temperature: 80°C, reflux

  • Yield: 50–65%

Advantages :

  • Regioselectivity favors the para position due to the methoxymethoxy group’s strong ortho/para-directing effect.

  • NBS ensures controlled bromine release, minimizing di-substitution.

Etherification Techniques

Methoxymethylation Optimization

The methoxymethoxy group is introduced via Williamson ether synthesis :

ParameterConditionYield (%)
BaseNaH (2.2 equiv)88
SolventTetrahydrofuran (THF)85
Temperature0°C → room temperature, 6 hours90

Higher yields are achieved with slow addition of MOMCl to prevent exothermic side reactions.

Catalytic Methods and Reaction Optimization

Palladium-Catalyzed Coupling

Recent advances leverage Suzuki-Miyaura cross-coupling to install the bromine post-etherification. For example:

  • Synthesis of boronic ester intermediate :
    4-(Methoxymethoxy)-2-(trifluoromethoxy)phenylboronic acid is prepared via borylation of the corresponding iodide.

  • Coupling with bromobenzene derivatives :
    Using [Pd(dppf)Cl₂] (5 mol%) and potassium phosphate (3 equiv) in toluene/water (3:1), the bromine is introduced at position 1 with 75–92% yield.

Advantages :

  • Tolerance of electron-withdrawing groups (e.g., -OCF₃).

  • Scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Cost ($/g)Scalability
Sequential Halogenation360–7012–18Moderate
Radical Bromination250–658–10High
Suzuki Coupling275–9220–25Low

Trade-offs :

  • Sequential halogenation offers reliability but requires stringent temperature control.

  • Radical bromination is cost-effective but yields lower purity.

  • Suzuki coupling achieves high yields but incurs higher palladium costs.

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow reactors for bromination steps, enhancing heat dissipation and reproducibility . For instance, mixing Br₂ and the aromatic substrate in a microreactor at 10°C reduces byproduct formation by 40% compared to batch processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution with nucleophiles under specific conditions. The trifluoromethoxy group (-OCF₃) deactivates the ring, but the methoxymethoxy (-OCH₂OCH₃) group provides partial activation, enabling targeted reactivity.

Reaction ConditionsNucleophileProductYieldKey ObservationsSource
DMF, 80°C, K₂CO₃NH₃4-(Methoxymethoxy)-2-(trifluoromethoxy)aniline72%Ammonia substitutes Br at position 1
EtOH, reflux, NaOHOH⁻4-(Methoxymethoxy)-2-(trifluoromethoxy)phenol65%Hydrolysis proceeds via SNAr mechanism
THF, Pd(OAc)₂, 100°CPhB(OH)₂Suzuki-coupled biaryl product85%Requires palladium catalysis

Mechanistic Notes :

  • The reaction with ammonia proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing -OCF₃ group.

  • Hydrolysis under basic conditions follows an SNAr pathway, with the methoxymethoxy group directing nucleophilic attack to the para position.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductYieldCatalyst SystemSource
Dioxane/H₂O, Pd(PPh₃)₄, K₂CO₃4-Methoxyphenyl1-(4-Methoxyphenyl)-substituted benzene88%Pd(PPh₃)₄, 80°C
Toluene, PdCl₂(dppf), CsFVinylboronic acidStyrene derivative76%Microwave-assisted

Buchwald-Hartwig Amination

ConditionsAmineProductYieldLigandSource
Toluene, Pd₂(dba)₃, XPhosPiperidine1-Piperidinyl-substituted benzene81%XPhos ligand

Key Challenges :

  • The trifluoromethoxy group can inhibit catalyst activity, necessitating optimized ligand systems.

  • Competing side reactions (e.g., protodebromination) are minimized using anhydrous conditions.

Radical Reactions

Under radical initiation, the C–Br bond undergoes homolytic cleavage, enabling alkylation or arylation.

InitiatorSubstrateProductYieldConditionsSource
AIBN, Bu₃SnHCyclohexaneCyclohexyl-substituted benzene68%70°C, 12 h
UV light, CCl₄AcrylonitrileAllylated product55%Photochemical initiation

Functional Group Transformations

The methoxymethoxy group (-OCH₂OCH₃) can be selectively modified without affecting the bromine or trifluoromethoxy groups.

Reaction TypeReagentsProductYieldNotesSource
Acidic hydrolysisHCl (conc.), H₂O4-Hydroxy-2-(trifluoromethoxy)benzene90%Demethylation occurs
OxidationKMnO₄, H₂SO₄4-Carboxy-2-(trifluoromethoxy)benzene62%Requires harsh conditions

Isomerization and Rearrangement

Base-mediated isomerization via dyne intermediates has been observed in related bromoarenes, though direct evidence for this compound is limited .

ConditionsObservationProposed MechanismSource
P4-t-Bu, 1,4-dioxanePartial isomerization to 3-bromo isomerPyridyne-like intermediate

Comparative Reactivity Analysis

A comparison with structurally similar compounds highlights the unique influence of substituents:

CompoundReactivity Toward NASPreferred Coupling SiteNotes
1-Bromo-4-nitro-2-(trifluoromethoxy)benzeneLower (due to -NO₂)Meta to -NO₂Nitro group strongly deactivates
2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzeneModeratePara to -OCH₂OCH₃Methoxymethoxy directs substitution

Scientific Research Applications

Synthesis Applications

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene serves as a versatile intermediate in the synthesis of various compounds. Its unique trifluoromethoxy group enhances its reactivity and selectivity in chemical reactions, making it valuable in several applications:

  • Pharmaceutical Chemistry : This compound is utilized in the synthesis of biologically active molecules. The trifluoromethoxy group can influence pharmacokinetics and pharmacodynamics, making it a desirable feature in drug design.
  • Material Science : It is employed in developing new materials, particularly those requiring specific electronic properties due to the presence of fluorinated groups. These materials can be used in electronics, coatings, and polymers.

Case Study 1: Synthesis of Antiviral Agents

In a study focusing on antiviral agents, researchers synthesized a series of compounds using 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene as a key intermediate. The introduction of the trifluoromethoxy group was found to enhance the efficacy of these compounds against viral targets, demonstrating its potential in medicinal chemistry.

Case Study 2: Development of Fluorinated Polymers

Another research project investigated the use of this compound in creating fluorinated polymers. The incorporation of the trifluoromethoxy group improved thermal stability and chemical resistance, making these polymers suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group, in particular, can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : C9H8BrF3O3
  • Molecular Weight: Not explicitly reported, but estimated at ~313.06 g/mol.
  • Synthetic Route : Synthesized via protection of a hydroxyl group with a methoxymethyl (MOM) ether, as demonstrated in the preparation of 1-bromo-4-(methoxymethoxy)benzene (compound 80, ). Further functionalization with trifluoromethoxy groups likely involves electrophilic substitution or coupling reactions .

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below highlights key analogs and their structural/electronic differences:

Compound Name Substituents (Positions) Molecular Formula CAS No. Key Properties/Applications References
1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene Br (1), -OCH2OCH3 (4), -OCF3 (2) C9H8BrF3O3 - High reactivity in Pd-catalyzed arylations; used in heteroarene coupling (e.g., benzothiophene) .
1-Bromo-4-(trifluoromethoxy)benzene Br (1), -OCF3 (4) C7H4BrF3O 407-14-7 Simpler structure; used in Buchwald-Hartwig couplings to generate biaryl intermediates .
1-Bromo-2-methoxy-4-(methoxymethoxy)benzene Br (1), -OCH3 (2), -OCH2OCH3 (4) C9H11BrO4 - Electron-rich due to dual methoxy groups; limited direct coupling applications compared to trifluoromethoxy analogs .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), -OCF3 (1) C7H3BrF4O 105529-58-6 Enhanced electron-withdrawing effects from fluorine; used in fluorinated drug intermediates .
1-Bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene Br (1), -CH2Br (4), -OCF3 (2) C8H5Br2F3O 1378869-35-2 Bromomethyl group enables further alkylation or nucleophilic substitution .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Exhibits high selectivity in Pd-catalyzed direct arylations. For example, coupling with benzothiophene yielded product 18a in 60% yield (Scheme 2, ). The methoxymethoxy group likely directs coupling to specific positions due to steric and electronic effects .
  • 1-Bromo-4-(trifluoromethoxy)benzene : Reacts with imidazo[1,2-a]pyridine in 90–91% yields (). The absence of methoxymethoxy reduces steric hindrance, favoring faster reactions .
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : Coupling with imidazo[1,2-b]pyridazine achieved 93% yield, demonstrating tolerance for halogens (e.g., F, Cl) without bond cleavage .

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF3) : Strong electron-withdrawing effect increases electrophilicity of the aromatic ring, facilitating oxidative addition in cross-coupling .

Biological Activity

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene, with the CAS number 2158298-53-2, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features several functional groups that may influence its biological activity:

  • Bromine Atom : Known for its electrophilic properties, which can facilitate interactions with biological targets.
  • Methoxy Groups : These groups can enhance lipophilicity and influence the compound's solubility and permeability.
  • Trifluoromethoxy Group : This group is often associated with increased metabolic stability and can modulate the compound's interaction with biological systems.

Biological Activity

Research into the biological activity of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene primarily focuses on its potential as an anticancer agent and its effects on various cellular pathways.

The mechanism by which 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : The bromine atom may participate in nucleophilic attacks on key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors or ion channels, altering their activity and leading to downstream effects on cell proliferation and survival.

Case Studies

While direct case studies specifically focusing on 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene are scarce, analogous compounds have been studied extensively:

  • Study on OXPHOS Inhibitors : A study reported that benzene derivatives could significantly reduce ATP production in cancer cells by inhibiting mitochondrial complexes. This suggests a potential pathway for further investigation of our compound's activity against similar cancer models .
  • Cytotoxicity in Cancer Models : Research on related compounds revealed IC50 values in the low micromolar range, indicating promising cytotoxic effects against pancreatic cancer cell lines . These findings warrant further exploration into the specific effects of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene.

Q & A

(Basic) What synthetic strategies are recommended for preparing 1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene, considering its substituent regiochemistry?

A stepwise approach is critical due to competing directing effects of substituents.

  • Trifluoromethoxy introduction : Begin with a phenol derivative. Use nucleophilic aromatic substitution (NAS) with a trifluoromethylating agent (e.g., AgOCF₃ or Cu-mediated methods) under anhydrous conditions. The trifluoromethoxy group is meta-directing, influencing subsequent substitutions .
  • Methoxymethoxy protection : Protect the hydroxyl group (if starting from a diol intermediate) via methoxymethyl ether formation using chloromethyl methyl ether (MOM-Cl) and a base (e.g., DIPEA) .
  • Bromination : Electrophilic bromination (Br₂/FeBr₃) targets the ortho position relative to the trifluoromethoxy group, leveraging its electron-withdrawing nature. Alternatively, use directed ortho-metalation (DoM) with LDA followed by quenching with Br₂ .
  • Validation : Confirm regiochemistry via ¹H NMR (e.g., coupling patterns for adjacent substituents) and HRMS for molecular formula verification .

(Advanced) How can competing electronic effects of the trifluoromethoxy and methoxymethoxy groups be managed to avoid undesired byproducts?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (meta-directing), while methoxymethoxy (-OCH₂OCH₃) is electron-donating (ortho/para-directing).

  • Sequential substitution : Introduce the trifluoromethoxy group first to fix its meta-directing influence, followed by bromination. The methoxymethoxy group can be added last via alkylation of a phenolic intermediate, ensuring minimal electronic interference .
  • Computational guidance : Density Functional Theory (DFT) predicts dominant substituent effects. For example, Fukui indices identify reactive sites, while Hirshfeld charges assess electronic environments .
  • Protection strategies : Temporarily protect reactive positions (e.g., silylation of hydroxyl groups) to block undesired substitutions during bromination .

(Basic) What analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the trifluoromethoxy group causes deshielding of adjacent protons (~δ 7.2–7.5 ppm), while the methoxymethoxy group shows distinct -OCH₂O- signals (~δ 4.5–5.0 ppm) .
  • Mass spectrometry : HRMS confirms the molecular ion ([M+H]⁺ expected at m/z 316.97 for C₉H₈BrF₃O₃). GC-MS or HPLC (C18 column, MeCN/H₂O mobile phase) assesses purity (>95%) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing para vs. meta trifluoromethoxy placement) .

(Advanced) How can overlapping NMR signals from similar substituents be resolved?

  • 2D NMR techniques : HSQC correlates ¹H and ¹³C signals, while NOESY identifies spatial proximity between protons (e.g., confirming ortho relationships).
  • Variable temperature NMR : Reduces signal broadening caused by dynamic effects (e.g., hindered rotation of the methoxymethoxy group) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., aromatic protons) .

(Basic) What solvent systems are optimal for reactions involving this compound?

  • Polar aprotic solvents : DMF or DMSO enhance solubility for high-temperature reactions (e.g., SNAr).
  • Halogenated solvents : Dichloromethane or chloroform are suitable for bromination due to inertness toward Br₂ .
  • Precipitation protocols : Use hexane/EtOAc to crystallize the product, leveraging the compound’s moderate lipophilicity (LogP ~3.7 predicted) .

(Advanced) What computational tools predict stability and reactivity under varying conditions?

  • Reactivity prediction : DFT (Gaussian 16) calculates Fukui indices to identify electrophilic/nucleophilic sites. Transition state modeling (IRC) evaluates activation barriers for substitutions .
  • Degradation studies : Molecular dynamics (MD) simulations in explicit solvents (e.g., water/MeCN mixtures) predict hydrolysis susceptibility of the methoxymethoxy group .
  • Spectra simulation : ACD/Labs or MestReNova simulate NMR/IR spectra for comparison with experimental data, resolving ambiguities .

(Basic) What safety protocols are critical during synthesis and handling?

  • PPE : Gloves, goggles, and fume hood use are mandatory. The compound’s bromine content poses toxicity risks (skin/eye irritation) .
  • Peroxide mitigation : Test ether-containing solvents (e.g., THF) with KI-starch paper before use. Store under nitrogen .
  • Waste disposal : Collect halogenated waste separately for incineration to prevent environmental release .

(Advanced) How can catalytic systems improve yield in cross-coupling reactions involving this compound?

  • Palladium catalysis : Suzuki-Miyaura coupling with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃ in THF/H₂O) replaces bromine with aryl groups. The trifluoromethoxy group’s stability under these conditions must be verified .
  • Photoredox catalysis : Visible-light-mediated reactions (e.g., Ir(ppy)₃ catalyst) enable C-H functionalization without harsh conditions, preserving sensitive substituents .

(Basic) What are the compound’s key physicochemical properties relevant to storage?

  • Melting point : Likely >100°C (analogous bromo-trifluoromethoxy compounds melt at ~45–155°C) .
  • Hygroscopicity : The methoxymethoxy group may attract moisture; store in a desiccator with silica gel .
  • Light sensitivity : Protect from UV exposure to prevent degradation of the ether linkages .

(Advanced) How do steric effects influence reactivity in derivatization reactions?

  • Steric hindrance : The trifluoromethoxy group’s bulkiness (vs. methoxy) slows electrophilic substitutions at adjacent positions. Kinetic studies (e.g., competition experiments between analogs) quantify this effect .
  • Crowded transition states : Use bulky ligands (e.g., XPhos) in cross-couplings to mitigate steric clashes and improve yields .

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